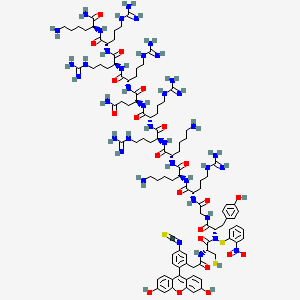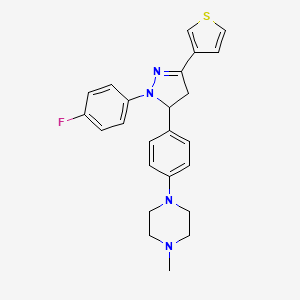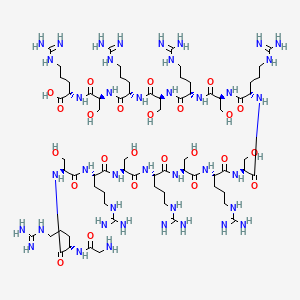
Cys(Npys)-TAT (47-57), FAM-labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cys(Npys)-TAT (47-57), FAM-labeled is a synthetic peptide that combines several functional groups to achieve specific biochemical properties. The peptide sequence TAT (47-57) is derived from the trans-activator of transcription protein of the human immunodeficiency virus. The addition of Cys(Npys) introduces a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group, which is useful for selective disulfide bond formation. The FAM label refers to the attachment of a fluorescein amidite, a fluorescent dye, which allows for the visualization and tracking of the peptide in various biological assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-TAT (47-57), FAM-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The cysteine residue is introduced with a 3-nitro-2-pyridinesulfenyl protecting group to prevent unwanted reactions. After the peptide chain is assembled, the FAM label is attached to the N-terminus through a coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of large-scale reactors and continuous flow systems can further enhance efficiency and scalability.
化学反应分析
Types of Reactions
Cys(Npys)-TAT (47-57), FAM-labeled undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine-containing molecules.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be selectively removed to expose the cysteine thiol for further conjugation.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or air exposure.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Removal of the 3-nitro-2-pyridinesulfenyl group using reagents like mercaptoethanol.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation reactions.
Free thiol peptides: Resulting from reduction reactions.
Conjugated peptides: Formed by reacting the free thiol with other functional groups.
科学研究应用
Cys(Npys)-TAT (47-57), FAM-labeled has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis, modification, and conjugation.
Biology: Employed in cellular uptake studies due to the TAT sequence’s ability to penetrate cell membranes.
Medicine: Investigated for drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of diagnostic assays and imaging techniques.
作用机制
The mechanism of action of Cys(Npys)-TAT (47-57), FAM-labeled involves several key steps:
Cellular Uptake: The TAT sequence facilitates the peptide’s entry into cells by interacting with cell surface receptors and promoting endocytosis.
Disulfide Bond Formation: The cysteine residue can form disulfide bonds with intracellular proteins, potentially altering their function.
Fluorescence: The FAM label allows for the visualization of the peptide’s localization and distribution within cells.
相似化合物的比较
Similar Compounds
Cys(Npys)-TAT (47-57): Without the FAM label, used for similar applications but lacks fluorescence.
TAT (47-57), FAM-labeled: Without the cysteine residue, used primarily for tracking and imaging.
Other Cell-Penetrating Peptides: Such as penetratin and transportan, which also facilitate cellular uptake but have different sequences and properties.
Uniqueness
Cys(Npys)-TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating ability, selective disulfide bond formation, and fluorescent labeling. This makes it a versatile tool for various biochemical and biomedical applications.
属性
分子式 |
C101H152N38O21S3 |
|---|---|
分子量 |
2330.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |
InChI 键 |
ZVGXXRBGGTZXMP-NRAYXAAJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)




![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
